3-{[(3,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-{[(3,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a carboxamide group and a difluorophenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Attachment of the Difluorophenylmethylamino Group: The final step involves the nucleophilic substitution of the pyrazole intermediate with 3,5-difluorobenzylamine under suitable conditions, such as heating in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-{[(3,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to modify the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the difluorophenyl ring or the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-{[(3,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Biochemistry: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Potential use in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[(3,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzyme activity. Alternatively, it may act as an agonist or antagonist at a receptor, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(3,5-dichlorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
- 3-{[(3,5-dimethylphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
- 3-{[(3,5-difluorophenyl)methyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide
Uniqueness
The presence of the difluorophenyl group in 3-{[(3,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide imparts unique electronic and steric properties, which can influence its binding affinity and selectivity towards biological targets. This makes it distinct from other similar compounds with different substituents on the phenyl ring or variations in the pyrazole structure.
Properties
Molecular Formula |
C12H12F2N4O |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
5-[(3,5-difluorophenyl)methylamino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H12F2N4O/c1-18-10(12(15)19)5-11(17-18)16-6-7-2-8(13)4-9(14)3-7/h2-5H,6H2,1H3,(H2,15,19)(H,16,17) |
InChI Key |
GXTKAAIAIVJFGN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)NCC2=CC(=CC(=C2)F)F)C(=O)N |
Origin of Product |
United States |
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